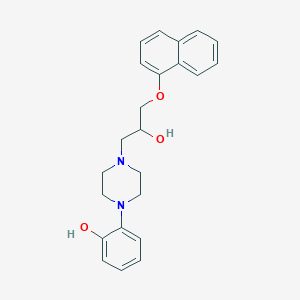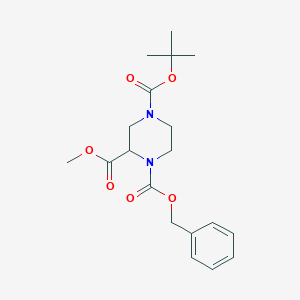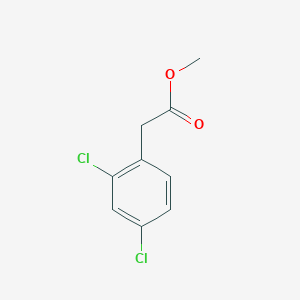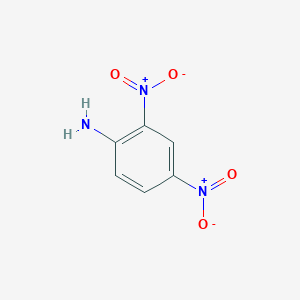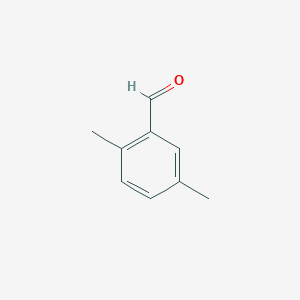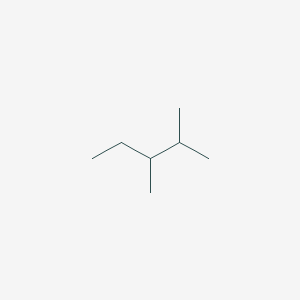
2,3-Dimethylpentane
Overview
Description
2,3-Dimethylpentane is an organic compound with the molecular formula C7H16. It is a fully saturated hydrocarbon, specifically an alkane, and one of the isomers of heptane. The structure consists of a pentane backbone with two methyl groups attached to the second and third carbon atoms. This compound is notable for being one of the simplest alkanes with optical isomerism, having two enantiomers: (3R)-2,3-dimethylpentane and (3S)-2,3-dimethylpentane .
Mechanism of Action
Pharmacokinetics
As a small, non-polar molecule, it is likely to be absorbed through the skin and lungs . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,3-Dimethylpentane. For example, temperature and pressure can affect its physical state and reactivity . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dimethylpentane can be synthesized through a multi-step process involving the Grignard reagent. The Grignard reagent sec-butyl magnesium bromide reacts with acetone to form 2,3-dimethyl-2-pentanol. This intermediate is then dehydrated to produce 2,3-dimethyl-2-pentene, which is subsequently hydrogenated to yield this compound .
Industrial Production Methods: Industrial production of this compound is less common due to its limited applications. it can be produced as a byproduct in the Fischer-Tropsch process, which converts hydrogen and carbon monoxide into liquid hydrocarbons .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpentane primarily undergoes combustion and oxidation reactions. Complete combustion in the presence of oxygen yields carbon dioxide and water . It can also participate in photooxidation reactions with hydroxyl radicals in the atmosphere .
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Photooxidation: Involves hydroxyl radicals and sunlight.
Major Products:
Combustion: Carbon dioxide and water.
Photooxidation: Various oxidized organic compounds depending on the reaction conditions.
Scientific Research Applications
2,3-Dimethylpentane is used as an analytical reference standard in various scientific studies. It is employed in the determination of volatile organic compounds in ambient air samples using thermal desorption-gas chromatography. Additionally, it is used in gas chromatography-mass spectrometry for analyzing exhaled air samples and indoor air quality .
Comparison with Similar Compounds
- 3-Methylhexane
- 2,2-Dimethylpentane
- 2,4-Dimethylpentane
- 2,3-Dimethylbutane
Properties
IUPAC Name |
2,3-dimethylpentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16/c1-5-7(4)6(2)3/h6-7H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGECXQBGLLYSFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862203 | |
| Record name | Pentane, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an odor of gasoline; [NJ-HSFS] | |
| Record name | 2,3-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
68.9 [mmHg] | |
| Record name | 2,3-Dimethylpentane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16434 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
565-59-3 | |
| Record name | 2,3-Dimethylpentane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=565-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-DIMETHYLPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23696 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentane, 2,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pentane, 2,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20862203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethylpentane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.437 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-DIMETHYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HPD5L8920 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,3-dimethylpentane?
A1: this compound has the molecular formula C₇H₁₆ and a molecular weight of 100.20 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Common spectroscopic techniques used for characterizing this compound include infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR for fluorinated derivatives. [] These techniques provide information about the functional groups, bonding, and structure of the molecule.
Q3: How does the branching in this compound affect its boiling point compared to linear heptane?
A3: Branching in alkanes generally lowers the boiling point. While n-heptane has a boiling point of 98.4 °C, this compound boils at a lower temperature of 89.8 °C. [] This is because branched alkanes have reduced surface area and weaker intermolecular forces compared to their linear counterparts.
Q4: How does the structure of this compound affect its density and viscosity?
A4: Increased branching generally leads to lower density and viscosity. Compared to longer chain pentaerythritol esters like pentaerythritol tetraheptanoate, this compound has a lower viscosity due to its smaller size and reduced intermolecular forces. []
Q5: What is the significance of the negative temperature coefficient (NTC) region in this compound autoignition?
A5: The NTC region, observed in autoignition studies of this compound and other alkanes, indicates a range of temperatures where the ignition delay increases with increasing temperature. [] This behavior is attributed to the complex interplay of chain branching and chain termination reactions in the autoignition mechanism.
Q6: How is this compound used as a test mixture for evaluating fractionating columns?
A6: this compound, when combined with 2-methylhexane, forms a test mixture for evaluating the efficiency of highly efficient fractionating columns. This is due to the small difference in their boiling points, requiring efficient separation. []
Q7: How does the molecular structure of this compound influence its performance in selective methylative homologation reactions?
A7: The branched structure of this compound plays a crucial role in selective methylative homologation. It reacts with methanol in the presence of InI₃ catalyst to primarily produce this compound and other branched alkanes. [] This selectivity is due to the inherent stability of tertiary carbocations formed during the reaction mechanism.
Q8: What role does this compound play in the formation of coke during catalytic cracking processes?
A9: While this compound itself doesn't directly form coke, its diffusion properties within zeolite catalysts, like HY zeolite, can be affected by coke formation during reactions like n-heptane cracking. [] Understanding the diffusion limitations caused by coke is crucial for optimizing catalyst performance.
Q9: How is computational chemistry used to study this compound?
A10: Computational chemistry, specifically molecular dynamics simulations, has been used to study the surface tension of this compound. [] These simulations employ models like the anisotropic united atoms (AUA4) model to predict surface tension as a function of temperature and compare them to experimental data.
Q10: Is this compound identified as a volatile organic compound (VOC) in environmental studies?
A12: Yes, this compound has been identified as a constituent of VOCs in various environmental studies. [] Its presence in the atmosphere is often linked to anthropogenic activities like fuel combustion and industrial emissions.
Q11: What is the significance of analyzing the C5-C13 fractions, including this compound, in source rock analysis?
A15: Analyzing the C5-C13 fractions, including this compound, in source rocks provides valuable information about the type and maturity of organic matter present. This information is crucial for assessing the hydrocarbon generation potential of source rocks in petroleum exploration. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


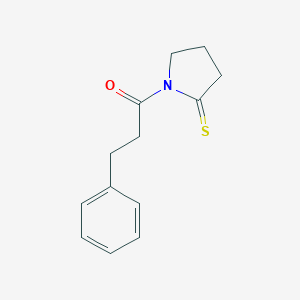
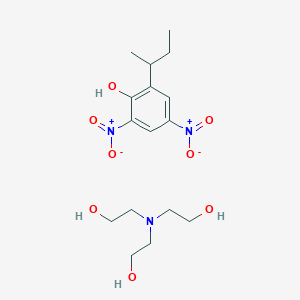

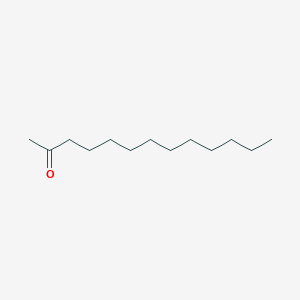
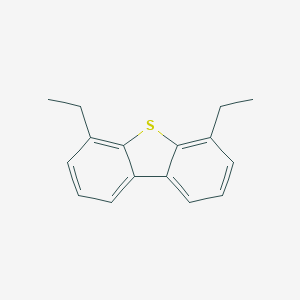

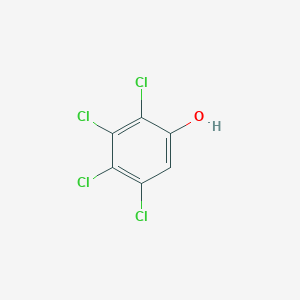
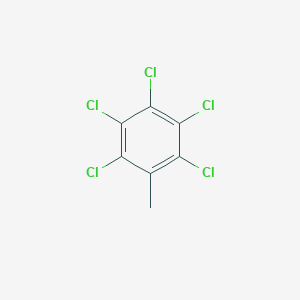
![2,3-Dihydro-1H-1,3-methanocyclopenta[b]quinoxaline](/img/structure/B165446.png)
